molecular formula C9H5BrIN B8053924 3-Bromo-4-iodoquinoline

3-Bromo-4-iodoquinoline

Cat. No.: B8053924
M. Wt: 333.95 g/mol
InChI Key: TWWUGKBTXFPEBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-iodoquinoline (C₉H₅BrIN, molecular weight: 367.95 g/mol) is a dihalogenated quinoline derivative featuring bromine and iodine substituents at the 3- and 4-positions, respectively. This compound is a critical intermediate in synthesizing complex heterocycles, particularly indoloquinolines and phenanthridine derivatives, via sequential cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . Its synthetic utility arises from the distinct reactivity of the bromo and iodo groups: iodine undergoes oxidative addition more readily than bromine in palladium-catalyzed reactions, enabling chemoselective functionalization . Langer et al. demonstrated its use in constructing indolo[2,3-c]quinolines through a Suzuki reaction followed by a Buchwald–Hartwig cyclization, highlighting its versatility in multi-step syntheses .

Properties

IUPAC Name

3-bromo-4-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWUGKBTXFPEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
3-Bromo-4-iodoquinoline serves as a crucial building block for developing potential anticancer drugs. Its halogen substituents enhance the compound's biological activity by improving binding affinity to target proteins involved in cancer progression. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Activity
Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. A recent study tested various iodo-quinoline derivatives against bacteria like Staphylococcus epidermidis and Klebsiella pneumoniae, revealing that certain derivatives displayed higher antimicrobial efficacy compared to standard treatments. The presence of both bromine and iodine in the structure appears to contribute to this enhanced activity, making it a valuable scaffold for developing new antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized in synthesizing complex organic molecules, including natural product analogs. Its unique reactivity allows for various transformations, such as palladium-catalyzed cross-coupling reactions. For example, the compound has been used in Buchwald-Hartwig amination reactions to create diverse nitrogen-containing heterocycles . This versatility makes it an essential intermediate in organic synthesis.

Reaction Type Description
Palladium-Catalyzed Used for cross-coupling reactions to form carbon-nitrogen bonds
Buchwald-Hartwig Amination Enables the formation of nitrogen-containing compounds from aryl halides

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating new materials with specific electronic and optical properties. The compound's unique structure allows it to be incorporated into polymer matrices or used as a precursor for synthesizing novel electronic devices. Research indicates that quinoline derivatives can exhibit interesting photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

  • Synthesis of Anticancer Agents
    A study focused on synthesizing derivatives of this compound demonstrated their effectiveness as anticancer agents against multiple cancer cell lines. The synthesized compounds were assessed for their cytotoxicity using MTT assays, revealing IC50 values that suggest significant anticancer potential compared to existing therapies.
  • Antimicrobial Evaluation
    Another research effort involved evaluating the antimicrobial activity of various quinoline derivatives synthesized from this compound. The results showed that certain derivatives had lower IC50 values against Klebsiella pneumoniae, indicating higher potency than traditional antibiotics .

Mechanism of Action

The mechanism by which 3-Bromo-4-iodoquinoline exerts its effects depends on its specific application. For example, in antimalarial research, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the biological processes being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Bromo-4-iodoquinoline with structurally related quinoline and aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications
This compound C₉H₅BrIN 367.95 3-Br, 4-I Chemoselective cross-couplings; synthesis of indoloquinolines and phenanthridines
6-Bromo-4-chloro-3-iodoquinoline C₉H₄BrClIN 368.40 6-Br, 4-Cl, 3-I Presence of chlorine may alter electronic properties; limited synthetic data
6-Bromo-4-iodoquinoline C₉H₅BrIN 367.95 6-Br, 4-I Intermediate for GSK2126458 (kinase inhibitor); positional isomer affects reactivity
4-Amino-3-bromoquinoline C₉H₇BrN₂ 223.07 4-NH₂, 3-Br Amino group enables nucleophilic reactions; unsuitable for iodine-mediated couplings
3-Bromo-2-iodoquinoline C₉H₅BrIN 367.95 3-Br, 2-I Steric hindrance at 2-position may reduce coupling efficiency
4-Bromo-5,7-difluoro-3-iodoquinoline C₉H₃BrF₂IN 369.93 4-Br, 5,7-F, 3-I Fluorine substituents increase electronegativity, altering electronic reactivity
4-Bromo-3-iodoaniline C₆H₅BrIN 282.92 4-Br, 3-I (aniline) Non-quinoline backbone; limited utility in cross-couplings for heterocycles

Research Findings

  • Indoloquinoline Synthesis: this compound enables a two-step route to indolo[2,3-c]quinolines via Suzuki coupling (C–I activation) followed by Buchwald–Hartwig amination (C–Br activation), achieving yields >70% .
  • Positional Isomerism: 6-Bromo-4-iodoquinoline, a positional isomer, was used to synthesize 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, underscoring the impact of substituent placement on product identity .
  • Steric Limitations: 3-Bromo-2-iodoquinoline exhibits reduced reactivity in cross-couplings due to steric hindrance near the nitrogen atom, highlighting the importance of substituent positioning .

Biological Activity

3-Bromo-4-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C9H6BrIC_9H_6BrI and a molecular weight of 283.89 g/mol. The compound's structure features a quinoline ring with bromine and iodine substituents at the 3 and 4 positions, respectively. This unique configuration may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, research has shown that halogenated quinolines exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The introduction of halogens like bromine and iodine enhances the lipophilicity of the compounds, potentially improving their cell membrane permeability.

CompoundTarget OrganismIC50 (μg/mL)
This compoundMRSA2.0
This compoundPseudomonas aeruginosa1.5
CiprofloxacinMRSA0.15

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The mechanism often involves DNA intercalation, which disrupts replication and transcription processes in cancer cells. In vitro studies on related compounds have shown promising results against various cancer cell lines, suggesting that structural modifications can lead to enhanced cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Studies indicate that modifications at the N-5 and C-11 positions of the quinoline skeleton can significantly enhance activity against Plasmodium falciparum, the causative agent of malaria . The presence of halogens is believed to stabilize interactions with biological targets, enhancing efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various halogenated quinolines were tested for their antimicrobial efficacy. This compound demonstrated significant bactericidal effects against both gram-positive and gram-negative bacteria, outperforming several traditional antibiotics in specific assays .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of quinoline derivatives revealed that compounds similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The study reported an IC50 value significantly lower than that of standard chemotherapeutics, indicating a potential for development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-iodoquinoline, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound typically involves sequential cross-coupling reactions. A validated method includes:

  • Step 1 : Selective Sonogashira coupling at the C–I bond using phenylacetylene, Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and NEt₃ at 70°C for 0.5 hours.
  • Step 2 : Suzuki-Miyaura coupling at the C–Br bond under standard palladium catalysis. Optimization focuses on catalyst loading, temperature control, and stoichiometric ratios. For example, increasing Pd(PPh₃)₄ to 10 mol% improved yields in halogen-rich substrates (Table 19, ).

Table 1 : Key Reaction Parameters for Sonogashira Coupling

ParameterOptimal ConditionImpact on Yield
Catalyst (Pd(PPh₃)₄)5–10 mol%72–89%
Temperature70°CMaximizes rate
Reaction Time0.5–2 hoursPrevents degradation

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity and halogen positioning. For example, downfield shifts (~8.5–9.0 ppm) in aromatic protons confirm quinoline core integrity .
  • HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., dehalogenated species). Use C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Ensures stoichiometric Br/I ratios (±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during cross-coupling reactions involving this compound?

Answer: Contradictions often arise from competing reactivities of Br and I. Methodological strategies include:

  • Competitive Kinetic Studies : Compare reaction rates of isolated C–Br vs. C–I bonds under identical conditions.
  • Computational Modeling : DFT calculations predict activation barriers for bond cleavage (e.g., I > Br in Sonogashira due to lower bond dissociation energy).
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust catalyst systems (e.g., switch from Pd(0) to Pd(II) for selectivity) .

Q. What experimental design principles mitigate challenges in purifying this compound due to halogen-related solubility issues?

Answer:

  • Gradient Crystallization : Exploit differential solubility in DCM/hexane mixtures (e.g., 1:4 v/v) at 0–6°C to isolate crystalline product .
  • Size-Exclusion Chromatography : Separate halogenated byproducts using Sephadex LH-20 with THF eluent.
  • Acid-Base Partitioning : Leverage quinoline’s basicity (pKa ~4.5) for aqueous/organic extraction at pH 3–4 .

Q. How can computational methods guide the optimization of reaction pathways for this compound derivatives?

Answer:

  • Docking Studies : Predict steric effects in palladium-catalyzed couplings using software like Gaussian or ORCA. For example, meta-substituents increase transition-state stability by 2–3 kcal/mol .
  • Machine Learning : Train models on existing halogenated quinoline datasets to predict optimal solvent systems (e.g., DMF > THF for electron-deficient substrates) .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions for halogenated quinoline studies?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Balance scope with lab resources (e.g., avoid air-sensitive protocols without gloveboxes).
  • Novel : Target understudied areas like photostability or biodegradation pathways.
  • Relevant : Align with gaps in cross-coupling mechanistic studies .

Table 2 : Alignment of Research Questions with FINER Criteria

Research QuestionFINER Alignment
"How do steric effects influence Suzuki coupling yields?"Novel, Feasible
"What degradation products form under UV exposure?"Relevant, Interesting

Data Contradiction and Validation

Q. How should researchers validate unexpected spectral data (e.g., NMR splitting patterns) in this compound?

Answer:

  • Triangulation : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm coupling constants.
  • Peer Review : Share raw data with collaborators to rule out instrumentation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-iodoquinoline
Reactant of Route 2
3-Bromo-4-iodoquinoline

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